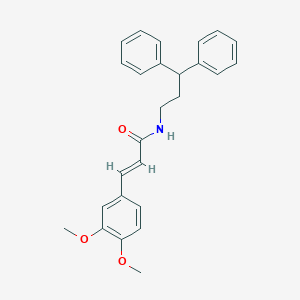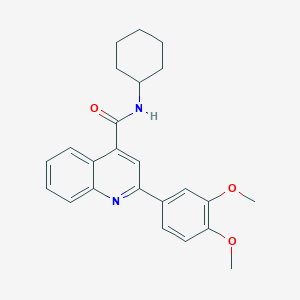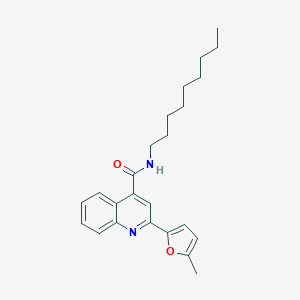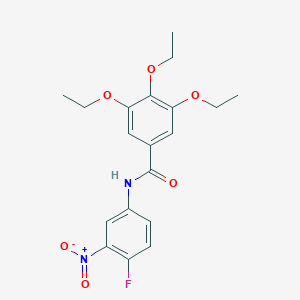![molecular formula C16H19N3O2 B331408 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide CAS No. 328548-73-8](/img/structure/B331408.png)
2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EDMA is a compound synthesized primarily for proteomics research. It has a molecular formula of C16H19N3O2 and a molecular weight of 285.34 g/mol .
Physical And Chemical Properties Analysis
EDMA has a molecular weight of 285.34 g/mol . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A key area of research involves the synthesis and characterization of novel compounds derived from 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide. These studies often focus on creating new molecules with potential therapeutic or industrial applications. For instance, Patel et al. (2010) developed a series of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, exploring their antimicrobial properties (Patel, Gandhi, & Sharma, 2010). Another study by Kardaş et al. (2022) synthesized novel di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl} terephtalates, providing insights into their acidity strength through titration in various solvents (Kardaş, Yüksek, & Ocak, 2022).
Antimicrobial and Antibacterial Activities
The antimicrobial and antibacterial potential of derivatives has been a significant focus. Zhang (2011) synthesized antipyrine derivatives, revealing their structural characterization and strong antibacterial activities, highlighting their potential in combating bacterial infections (Zhang, 2011). Similarly, El-Salam and Mohamed (2005) explored the synthesis of 4-substituted-N1-2-pyridylsulfanilamide derivatives from 2-amino-4-ethoxycarbonylpyridine, examining their antimicrobial activity with a focus on inhibiting B. subtilis (El-Salam & Mohamed, 2005).
Optoelectronic Applications
Research on the optoelectronic properties of compounds related to 2-[(4-Ethoxyphenyl)amino]-4,6-dimethylnicotinamide has also been conducted. Wazzan and Irfan (2019) investigated the structural, optoelectronic, and charge transport properties of Pechmann dyes, which include derivatives of the compound , for their potential use in organic light-emitting diodes (OLEDs), highlighting their efficiency as OLED materials (Wazzan & Irfan, 2019).
Anticancer Research
The exploration of anticancer properties is another critical area. For example, compounds based on the 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene scaffold were designed and synthesized, with some derivatives showing strong antiproliferative activity against a wide panel of cancer cell lines, indicating their potential as novel antitumor agents (Romagnoli et al., 2014).
Corrosion Inhibition
A recent study by Saranya et al. (2020) focused on the corrosion mitigation of mild steel in sulfuric acid solution using pyran derivatives, demonstrating the efficiency of these compounds in protecting against acid corrosion, which underlines their potential industrial applications (Saranya et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-ethoxyanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-21-13-7-5-12(6-8-13)19-16-14(15(17)20)10(2)9-11(3)18-16/h5-9H,4H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVIMYSTLCDLJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331325.png)
![3-nitro-2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B331326.png)


![Methyl 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B331334.png)

![propyl 2-({4-nitro-3-methylbenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331339.png)
![Isopropyl 2-[(4-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331342.png)
![Ethyl 2-({4-chloro-3-nitrobenzoyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331343.png)
![methyl 2-({3-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331344.png)

![Diethyl 3-methyl-5-[(2-phenylbutanoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B331346.png)
![Methyl 4-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B331348.png)
![Methyl 2-[(2-chloro-4-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331349.png)